molecular formula C19H20ClN5O3S B12154222 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12154222
M. Wt: 433.9 g/mol
InChI Key: YUBRRJJYZDXYQE-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, which is then functionalized with various substituents. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the use of methoxy-substituted benzaldehydes in the presence of suitable catalysts.

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-based antidepressant.

Uniqueness

What sets 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20ClN5O3S

Molecular Weight

433.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5O3S/c1-11-8-14(16(28-3)9-13(11)20)22-17(26)10-29-19-24-23-18(25(19)21)12-6-4-5-7-15(12)27-2/h4-9H,10,21H2,1-3H3,(H,22,26)

InChI Key

YUBRRJJYZDXYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC

Origin of Product

United States

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